5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide
Description
5-Chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a bicyclic thiazoloazepinone moiety. The structure combines a chloro-substituted thiophene ring with a seven-membered azepine ring fused to a thiazole ring, conferring unique conformational and electronic properties.
However, specific biological data are absent in the evidence, necessitating extrapolation from structurally similar analogs.
Properties
IUPAC Name |
5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S2/c13-8-4-3-7(19-8)10(17)16-12-15-6-2-1-5-14-11(18)9(6)20-12/h3-4H,1-2,5H2,(H,14,18)(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAJIMQIFFWBTDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide typically involves multiple steps, starting with the construction of the thiazoloazepine core. This can be achieved through cyclization reactions involving appropriate precursors such as thiophene derivatives and chloro-substituted compounds. The reaction conditions often require the use of strong bases or acids, and the process may involve heating to facilitate the cyclization.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: Biologically, 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide has shown potential in various biological assays. It may exhibit activities such as antimicrobial, antiviral, and anticancer properties, making it a candidate for further research in drug discovery.
Medicine: In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests possible applications in the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry: In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties could lead to innovative applications in various industrial processes.
Mechanism of Action
The mechanism by which 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets, leading to a cascade of biochemical events that result in its biological activity.
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituents
Key Observations:
Substituent Impact on Lipophilicity: The target compound’s chloro group enhances electronegativity and may improve target binding but reduce solubility compared to the trifluoromethylphenyl group in , which increases lipophilicity and metabolic stability. The morpholino group in Rivaroxaban analogs improves solubility and pharmacokinetics, a feature absent in the target compound.
In contrast, the cyclohepta[b]thiophene in introduces steric bulk, which may limit bioavailability .
Synthetic Complexity: Thiazoloazepinones require multi-step syntheses involving cyclization and oxidation, whereas thiazolidinones (e.g., ) are often synthesized via ketone-amine condensations .
Pharmacological and Structural Activity Relationships (SAR)
- Heterocyclic Fusion: The thiazoloazepinone system may mimic natural cofactors or transition states in enzymatic reactions, similar to oxazolidinones in , which inhibit serine proteases like Factor Xa .
- Ring Size and Bioactivity: Smaller rings (e.g., thiazolidinone in ) favor planar conformations for kinase binding, while larger azepine/cycloheptane systems (target compound, ) may target allosteric sites .
Crystallographic and Computational Insights
- The SHELX system is widely used for structural determination of such compounds. While crystallographic data for the target compound are unavailable, analogs like and likely employ similar refinement protocols for accurate bond-length and angle analysis .
Biological Activity
The compound 5-chloro-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)thiophene-2-carboxamide has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including anticancer activity, antimicrobial effects, and mechanisms of action.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a thiazolo[5,4-c]azepine core, which is known for its diverse pharmacological properties.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds related to this compound were tested against various human cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 0.048 | Apoptosis induction |
| A549 | 0.054 | Cell cycle arrest |
| HeLa | 0.050 | Tubulin inhibition |
These findings suggest that the compound may act through mechanisms such as tubulin polymerization inhibition and activation of apoptotic pathways .
Antimicrobial Activity
The antimicrobial potential of this compound was evaluated against various bacterial strains. The results showed promising activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 16 µg/mL |
These results indicate that the compound exhibits moderate to strong antimicrobial activity against both Gram-positive and Gram-negative bacteria .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics by binding to the colchicine site on tubulin.
- Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins have been reported in studies involving related compounds.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
Case Studies
A notable case study involved the synthesis and biological evaluation of a series of thiazolo[5,4-c]azepine derivatives. In vitro assays demonstrated that modifications to the thiophene moiety significantly enhanced anticancer activity. For instance:
- Compound Variants : Derivatives with additional halogen substitutions exhibited enhanced potency against cancer cell lines compared to the parent compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
